

Comparison of metal complexes derived from 2-(Aminomethyl)piperidine

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Compound of Interest

Compound Name: 2-(Aminomethyl)piperidine

Cat. No.: B033004

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A Comparative Analysis of Metal Complexes Derived from **2-(Aminomethyl)piperidine** in Anticancer, Antibacterial, and Catalytic Applications

This guide provides a comparative overview of the performance of metal complexes derived from **2-(aminomethyl)piperidine** and its related structures in key research applications. The data presented is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy in oncology, microbiology, and polymer chemistry. The following sections detail the experimental findings, methodologies, and visual representations of experimental workflows.

Anticancer Activity

The evaluation of metal complexes as potential anticancer agents is a burgeoning field of research, with a focus on developing compounds that exhibit high cytotoxicity towards cancer cells while minimizing harm to healthy tissues. Complexes of platinum and ruthenium are of particular interest. The data below compares the in vitro cytotoxic activity of representative metal complexes, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Comparative Cytotoxicity Data (IC50 Values in μM)

Complex/Drug	Ligand Type	Metal Ion	Cancer Cell Line	IC50 (μM)	Reference
PBP	1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium	Piperidine Derivative	A549 (Lung)	32.43	[1]
Cisplatin	Ammine/Chloride	Platinum(II)	A2780 (Ovarian)	> 5	[2]
Cu(DDC)2	Dithiocarbamate	Copper(II)	A2780 (Ovarian)	~1	[2]
[Ru(bpy)(phpy)(dppz)] ⁺	Polypyridyl	Ruthenium(II)	Various	0.6 - 4.3	[3]
LDP-4	Not Specified	Platinum(II)	CCRF-CEM (Leukemia)	0.82	[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

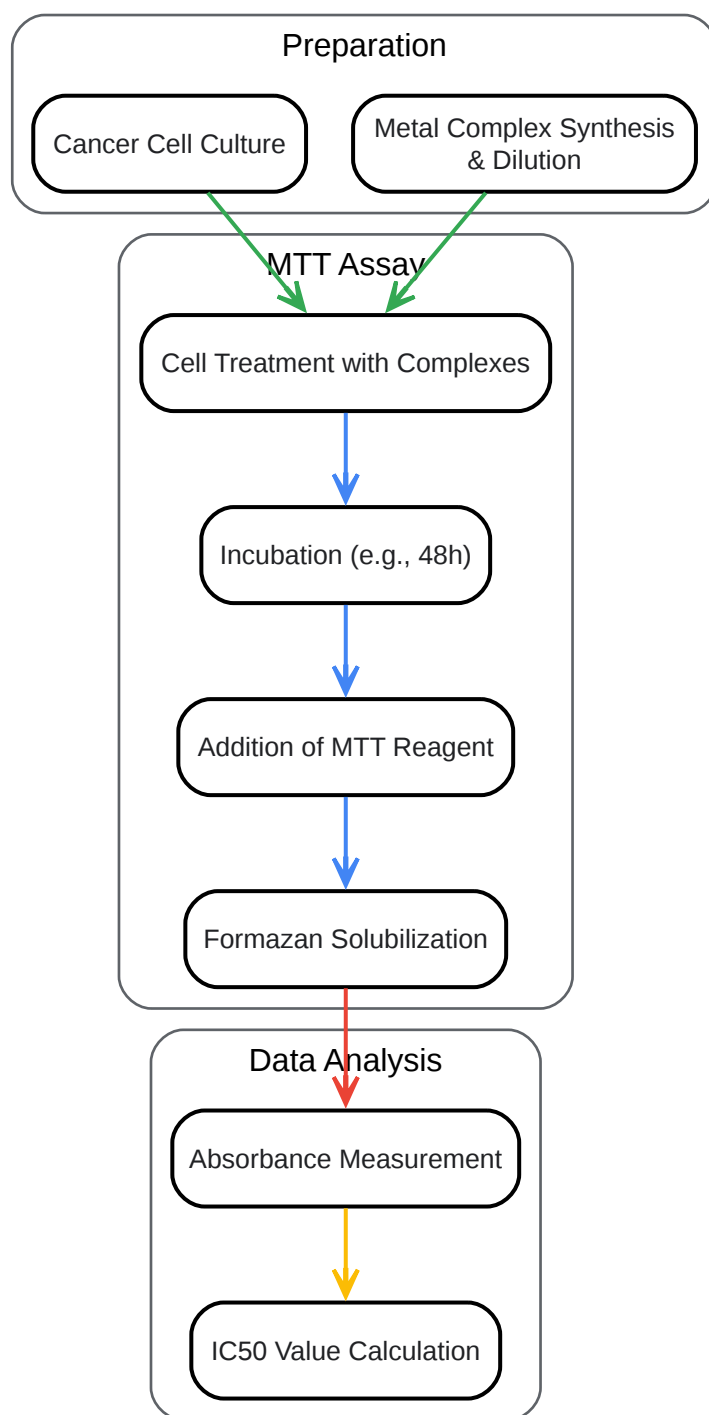
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.

- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
- Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is determined.

Experimental Workflow: In Vitro Anticancer Screening



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Caption: Workflow for determining the anticancer activity of metal complexes using the MTT assay.

Antibacterial Activity

Metal complexes are also being investigated as novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria. The coordination of metal ions to organic ligands can enhance the biological activity of the ligand. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.

Comparative Antibacterial Data (MIC in $\mu\text{g/mL}$)

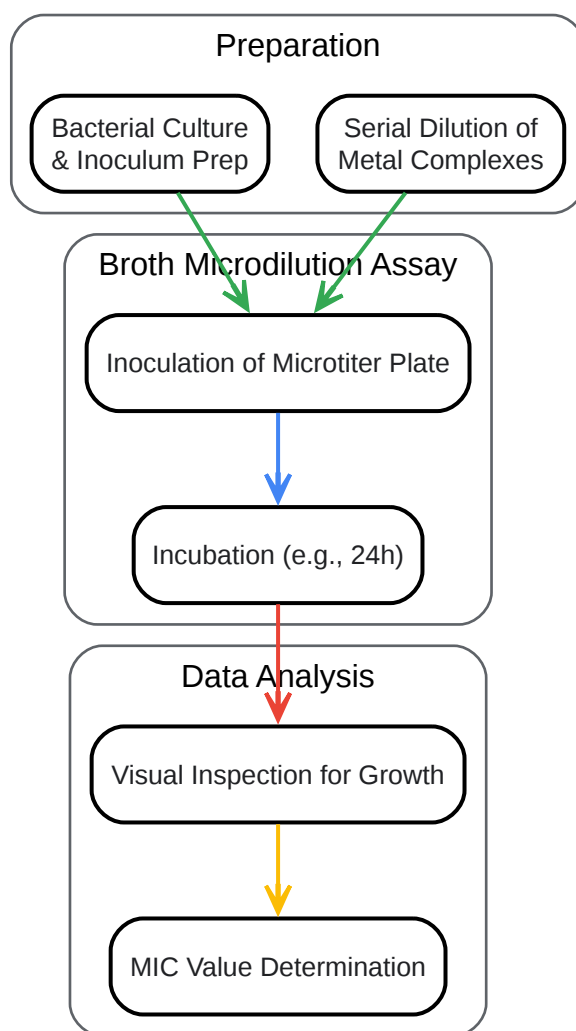
Complex/Ligand	Ligand Type	Metal Ion	E. coli	S. aureus	Reference
Piperazine Derivative 8	Piperazine	-	-	1-5	
Cu(II) Complex	2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde	Copper(II)	-	19.69 \pm 0.71	[5]
Zn(II) Complex	2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde	Zinc(II)	-	>20.90	[5]
Benzimidazole Derivative	Piperazine/Piperidine-benzimidazole	-	-	12.5	[6]
Silver(I) Complex	1-benzyl-1H-tetrazole	Silver(I)	2-8	2-8	[7]

Note: The data is collated from various studies. A direct comparison requires consistent experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
- Serial Dilution: The metal complex is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the complex that visibly inhibits bacterial growth.

Experimental Workflow: Antibacterial Susceptibility Testing



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of metal complexes.

Catalytic Activity in Ring-Opening Polymerization

Metal complexes derived from **2-(aminomethyl)piperidine** have shown promise as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). The efficiency of these catalysts is often evaluated by their turnover frequency (TOF).

Comparative Catalytic Performance in rac-Lactide Polymerization

Catalyst	Ligand Type	Metal Ion	TOF (h ⁻¹)	Conversion (%)	Conditions	Reference
Zn(1-2)2	2-(aminomethyl)piperidine derivative	Zinc(II)	Good Activity	-	Melt/Solution	[8][9]
Ti Cluster 6	Amine bis(phenolate)	Titanium(IV)	-	73	130°C, 24h, Toluene	[2]
Zr Complex 7	Amine bis(phenolate)	Zirconium(IV)	Remarkable Activity	-	130°C, 24h, Toluene	[2]
Ni Complex	N,N'-dibenzylethylenediamine	Nickel(II)	2-3	-	Solution/Bulk	[10]

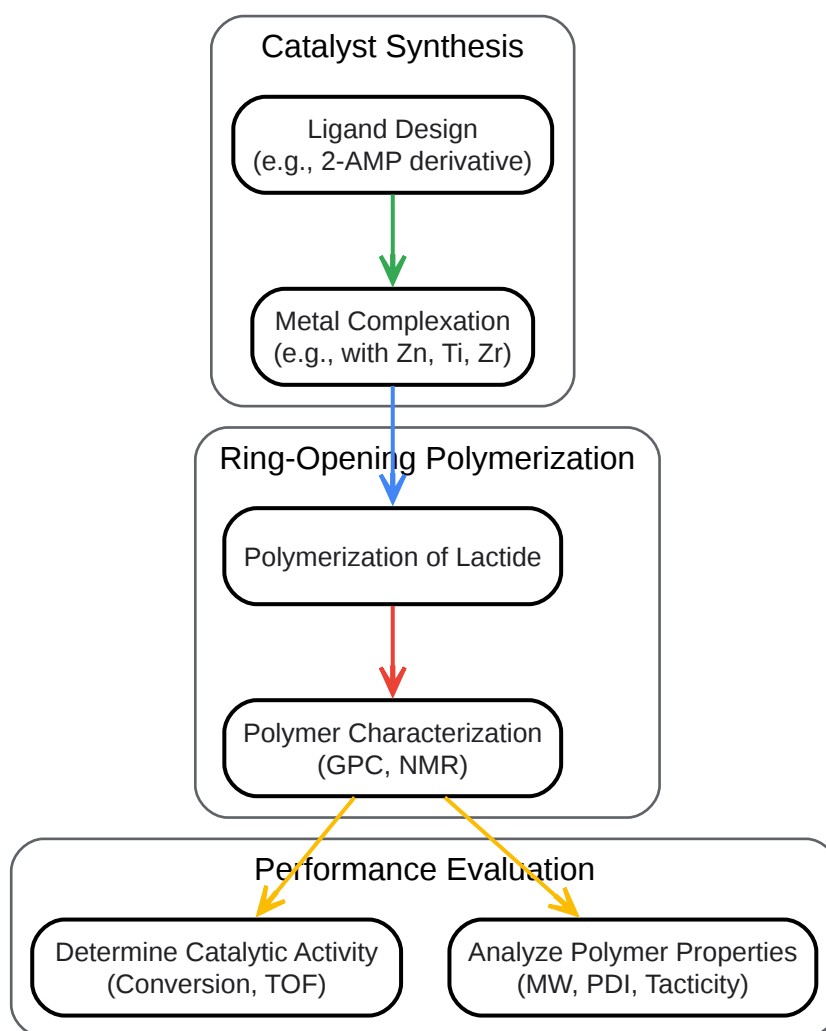
Note: Quantitative TOF values for the **2-(aminomethyl)piperidine** complexes were not explicitly detailed in the initial sources, but their activity was noted as significant.

Experimental Protocol: Ring-Opening Polymerization of Lactide

- **Reactor Setup:** A reaction vessel is charged with the lactide monomer and a co-initiator (e.g., benzyl alcohol) under an inert atmosphere.
- **Catalyst Addition:** The metal complex catalyst is introduced to the reaction mixture.
- **Polymerization:** The reaction is allowed to proceed at a specific temperature for a set duration.

- Termination and Isolation: The polymerization is quenched, and the resulting polymer is precipitated, filtered, and dried.
- Characterization: The polymer's molecular weight, polydispersity, and tacticity are determined using techniques like gel permeation chromatography (GPC) and NMR spectroscopy. The conversion of the monomer is also calculated.

Logical Relationship: Catalyst Development and Evaluation



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Caption: Logical flow from catalyst design to performance evaluation in lactide polymerization.

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